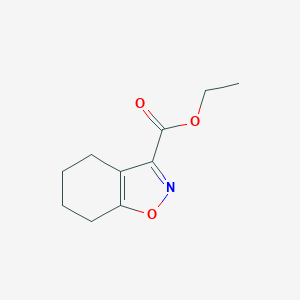

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 134330. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate (C₁₀H₁₃NO₃) is a heterocyclic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and applications in various fields, particularly focusing on its antimicrobial properties and interactions at the molecular level.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃NO₃

- Molecular Weight : 195.215 g/mol

- CAS Number : 1013-14-5

- IUPAC Name : this compound

The compound features a benzoxazole ring system known for its stability and reactivity, making it a versatile scaffold for further chemical modifications and biological applications.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions of appropriate precursors. A common method includes the reaction of 2-aminophenol with ethyl acetoacetate in the presence of dehydrating agents like polyphosphoric acid. This process yields the benzoxazole structure through a series of condensation and cyclization steps .

Antimicrobial Properties

Recent studies have highlighted the antimicrobial efficacy of benzoxazole derivatives against various pathogens. This compound has shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Against Selected Pathogens

| Compound | Pathogen | MIC (µg/mL) | Reference |

|---|---|---|---|

| This compound | Candida albicans | 16 | |

| Candida glabrata | 16 | ||

| Escherichia coli | 32 | ||

| Staphylococcus aureus | 32 |

The compound demonstrated a minimum inhibitory concentration (MIC) comparable to conventional antifungal agents like fluconazole but with unique mechanisms of action that include membrane permeabilization and inhibition of ergosterol synthesis .

The biological activity of this compound is attributed to several mechanisms:

- Membrane Disruption : The compound affects the integrity of fungal membranes by interacting with ergosterol and altering membrane permeability.

- Inhibition of Ergosterol Synthesis : It inhibits enzymes involved in ergosterol biosynthesis, leading to compromised fungal cell viability.

- Cellular Interaction : The carboxylic acid group can form hydrogen bonds with amino acid residues in proteins, enhancing binding affinity to molecular targets .

Study on Antifungal Activity

A study evaluated the antifungal properties of various benzoxazole derivatives including this compound. The results indicated that this compound exhibited significant antifungal activity against clinical isolates of Candida species resistant to standard azole treatments. The study reported that derivatives showed a broad spectrum of action without cross-resistance to amphotericin B .

特性

IUPAC Name |

ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-2-13-10(12)9-7-5-3-4-6-8(7)14-11-9/h2-6H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBKOUOQPDXANCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC2=C1CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90300021 |

Source

|

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1013-14-5 |

Source

|

| Record name | 1013-14-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=134330 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90300021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。